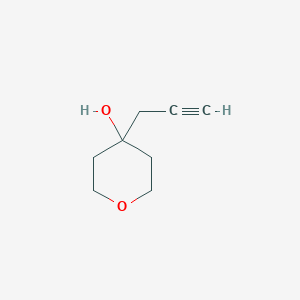![molecular formula C9H9F4NO B1531294 1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol CAS No. 1340387-09-8](/img/structure/B1531294.png)
1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol
Vue d'ensemble
Description
1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol (TFAP) is a fluorinated amine that is used in a wide range of scientific research applications. It has a unique structure and properties that make it useful in a variety of areas, from organic synthesis to biochemistry. The purpose of
Applications De Recherche Scientifique
Stereocontrolled Synthesis
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to the query, has been prepared in high enantiomeric purity through lipase-mediated kinetic resolution. This method provides a highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane, which can be utilized in further chemical transformations, demonstrating the potential of fluoroorganic compounds in synthetic organic chemistry (Shimizu, Sugiyama, & Fujisawa, 1996).
Material Science Applications
Fluorinated polyimides synthesized from multitrifluoromethyl-substituted aromatic diamines exhibit exceptional properties, such as great solubility, excellent thermal stability, and outstanding mechanical properties. These materials also show highly optical transparency and low dielectric constants, making them suitable for applications in electronics and optics (Tao et al., 2009).
Pharmacokinetic Studies
The pharmacokinetic properties of 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, have been studied to understand its behavior in forensic and clinical cases. These studies are crucial for interpreting the effects of new designer drugs on the body (Grumann et al., 2019).
Organic Synthesis and Drug Discovery
Trifluoromethylthiolation and fluoromethylation are important reactions in pharmaceutical and agrochemical compound synthesis. Research has developed shelf-stable, highly reactive electrophilic reagents for trifluoromethylthiolation, enabling the introduction of this functional group into drug molecules under mild conditions, thus enhancing their stability and permeability (Shao et al., 2015).
Photoredox Catalysis
Studies on photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds highlight the development of new protocols for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into various molecular skeletons. This research is pivotal for creating fluorinated compounds with significant pharmaceutical and agrochemical applications (Koike & Akita, 2016).
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(2-fluoroanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-6-3-1-2-4-7(6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZIQLFPKVQSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(C(F)(F)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)


![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)
![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride](/img/structure/B1531223.png)


![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)


